molecular formula C18H14ClNO3S B6015482 3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B6015482
M. Wt: 359.8 g/mol
InChI Key: DZYVZASJSMRTQE-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CEBTD, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been synthesized through various methods and has been extensively studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and receptors in the body. It has also been suggested that it may act by regulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats. It has also been found to reduce the severity and duration of seizures in animals. Furthermore, it has been found to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further study its potential anticancer activity and to develop it as a potential anticancer drug. Another direction is to study its potential neuroprotective activity and to develop it as a potential treatment for neurological disorders. Furthermore, it may be possible to modify its structure to improve its solubility and half-life, which would increase its effectiveness in vivo.

Synthesis Methods

3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been synthesized through various methods, including the reaction of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The product obtained from both methods is this compound, which can be purified through recrystallization.

Scientific Research Applications

3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential biological and medicinal applications. It has been found to exhibit anticonvulsant, antidiabetic, and anti-inflammatory activities. It has also been studied for its potential anticancer activity and has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-2-23-15-9-3-12(4-10-15)11-16-17(21)20(18(22)24-16)14-7-5-13(19)6-8-14/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYVZASJSMRTQE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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